

BI-1622: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-1622

Cat. No.: B10831518

[Get Quote](#)

Abstract

BI-1622 is a potent and selective, orally bioavailable inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase frequently overexpressed in various cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BI-1622**. Detailed summaries of its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile are presented. Furthermore, this guide includes representative experimental protocols and visualizations of the targeted signaling pathway to facilitate further research and development of this compound.

Chemical Structure and Properties

BI-1622 is identified by the CAS number 2681392-19-6. Its chemical formula is $C_{26}H_{24}N_{10}O_2$, with a molecular weight of 508.53 g/mol .

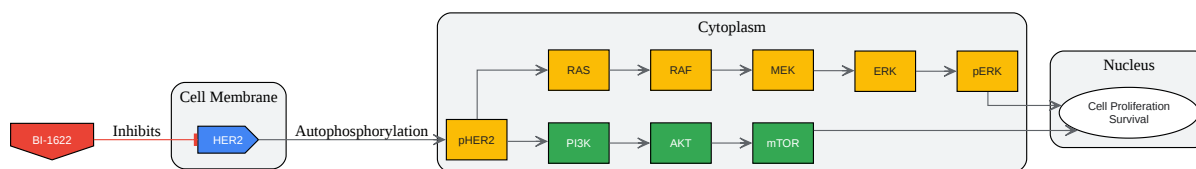
Table 1: Physicochemical Properties of **BI-1622**

| Property | Value | Reference |
|-------------------|--|----------------|
| CAS Number | 2681392-19-6 | [1] |
| Molecular Formula | C ₂₆ H ₂₄ N ₁₀ O ₂ | MedChemExpress |
| Molecular Weight | 508.53 g/mol | MedChemExpress |
| Appearance | A crystalline solid | |
| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

BI-1622 is an ATP-competitive covalent inhibitor of the HER2 kinase domain.[2] By binding to the ATP-binding pocket of HER2, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2] Notably, **BI-1622** demonstrates high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is anticipated to result in a more favorable safety profile by minimizing EGFR-related toxicities.[2]

The inhibition of HER2 by **BI-1622** leads to a dose-dependent decrease in the phosphorylation of HER2 (pHER2) and downstream signaling molecules such as ERK (pERK).[3] This disruption of the HER2 signaling cascade ultimately inhibits tumor growth.



[Click to download full resolution via product page](#)

Caption: Simplified HER2 signaling pathway and the inhibitory action of **BI-1622**.

Biological Activity

In Vitro Activity

BI-1622 has demonstrated potent inhibitory activity against various HER2-dependent cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy and selectivity.

Table 2: In Vitro Activity of **BI-1622** in Cancer Cell Lines

| Cell Line | Target | IC ₅₀ (nM) | Reference |
|------------------------------|-----------------------------|-----------------------|---------------------|
| NCI-H2170 HER2YVMA | HER2 (exon 20 insertion) | 36 | [2] |
| A431 | EGFR wild-type | > 2,000 | [2] |
| HER2-dependent cell lines | HER2 | Potent inhibition | [3] |

In Vivo Activity

Preclinical studies in xenograft mouse models have shown that **BI-1622** exhibits significant anti-tumor efficacy when administered orally.

Table 3: In Vivo Pharmacokinetic and Efficacy Data for **BI-1622** in Mice

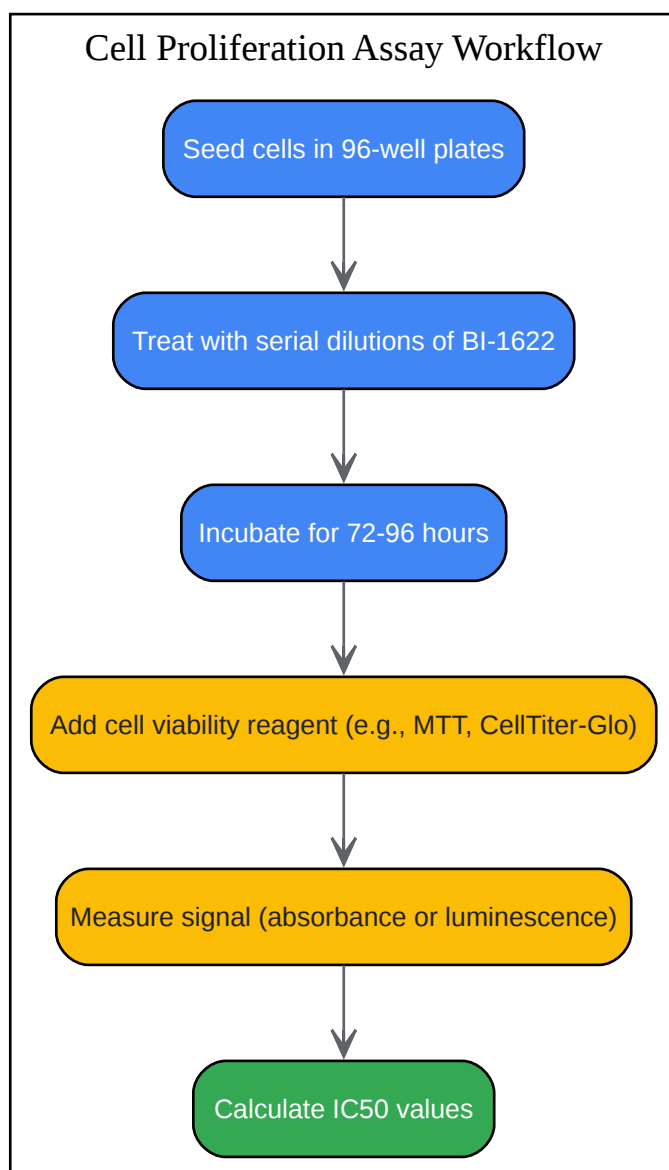
| Parameter | Value | Conditions | Reference |
|----------------------------------|------------------|--|---------------------|
| Bioavailability | Good to moderate | 10 and 100 mg/kg, oral | [3] |
| Clearance | Moderate | 1 mg/kg, IV | [3] |
| Volume of Distribution | Moderate | 1 mg/kg, IV | [3] |
| Tumor Growth Inhibition (TGI) | 73% | 100 mg/kg, twice daily, oral in NCI- H2170 HER2YVMA model | [3] |

Experimental Protocols

The following are representative protocols for key experiments to evaluate the activity of **BI-1622**. These are intended as a guide and may require optimization for specific experimental conditions.

Cell Proliferation Assay

This protocol describes a method to determine the IC_{50} of **BI-1622** in HER2-dependent cancer cell lines.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical cell proliferation assay.

Materials:

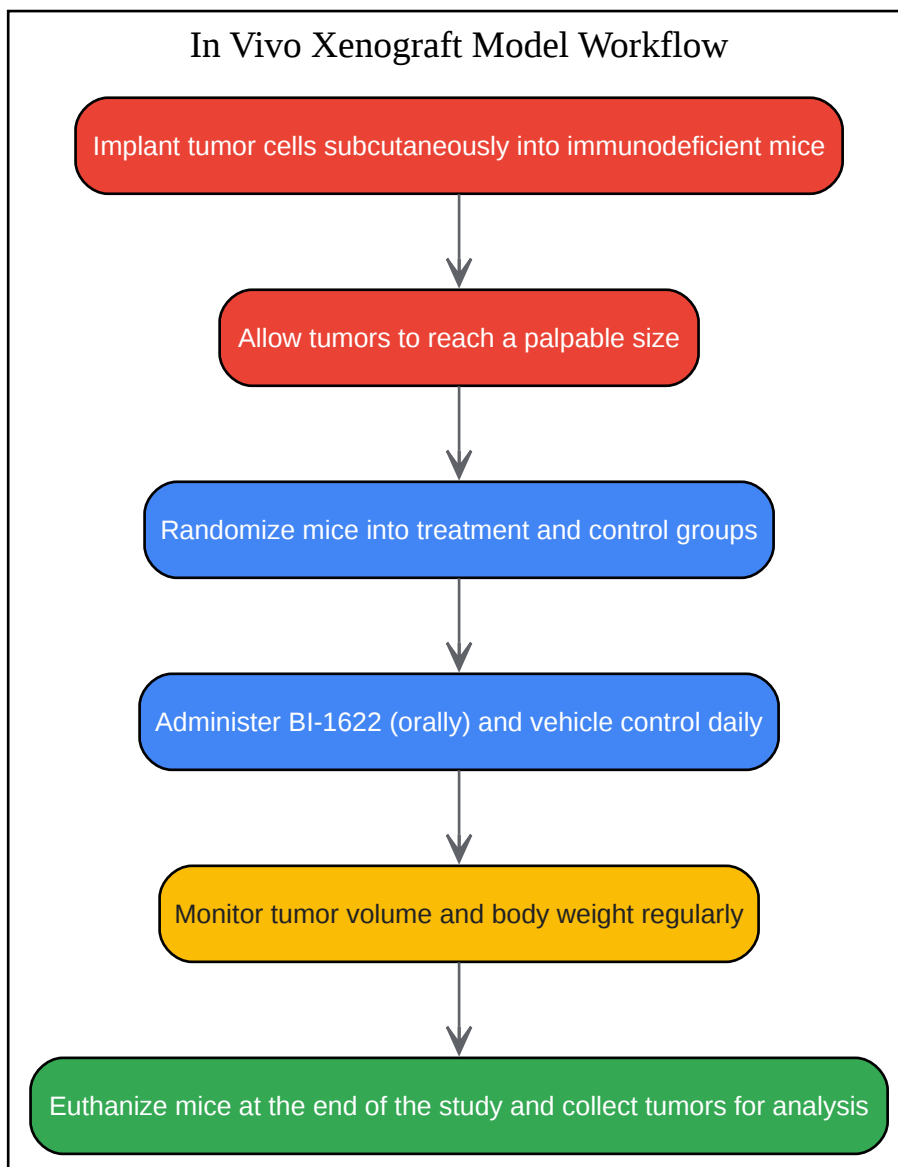
- HER2-dependent cancer cell line (e.g., NCI-H2170 HER2YVMA)
- Complete cell culture medium
- 96-well clear or white-walled microplates
- **BI-1622** stock solution (in DMSO)
- Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay kit)
- Plate reader (spectrophotometer or luminometer)

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **BI-1622** in complete culture medium. Remove the old medium from the cell plates and add the medium containing the different concentrations of **BI-1622**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.
- Data Analysis: Plot the cell viability against the log concentration of **BI-1622** and determine the IC₅₀ value using a non-linear regression analysis.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **BI-1622** in a mouse xenograft model.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vivo xenograft study.

Materials:

- Immunodeficient mice (e.g., nude or SCID)

- HER2-positive cancer cells (e.g., NCI-H2170 HER2YVMA)
- Matrigel (optional)
- **BI-1622** formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- **Tumor Cell Implantation:** Subcutaneously inject a suspension of cancer cells (typically $1-10 \times 10^6$ cells) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., $100-200 \text{ mm}^3$), randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **BI-1622** orally (e.g., by gavage) to the treatment group at the desired dose and schedule (e.g., twice daily). Administer the vehicle to the control group.
- **Efficacy Assessment:** Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
- **Study Termination and Analysis:** At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis, such as western blotting for pHER2 and pERK levels.

Conclusion

BI-1622 is a promising, potent, and selective HER2 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Its oral bioavailability and selectivity profile make it an attractive candidate for further development in the treatment of HER2-driven cancers. The information and protocols provided in this guide are intended to support the research community in further exploring the therapeutic potential of **BI-1622**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of a Novel Transgenic Mouse Tumor Model for Targeting HER2+ Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BI-1622: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831518#bi-1622-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com